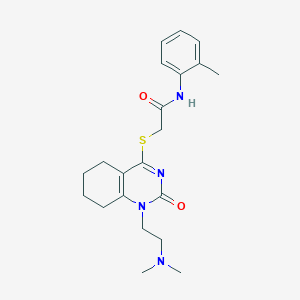

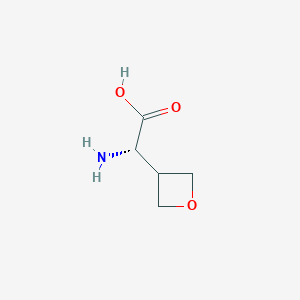

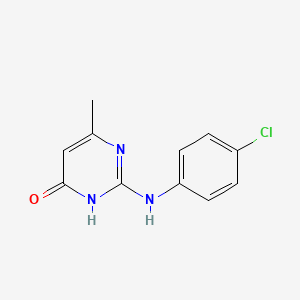

2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(o-tolyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives similar to the compound often involves multi-step chemical reactions that start from basic chemical entities to form more complex structures. For example, the synthesis of N-heteryl-beta-[(2-alkoxyethyl)oxy]/beta-[[2-(N,N-dialkylamino)ethyl]oxy]acetamides, which are structurally related, involves converting heterylamines into chloroacetamides and then reacting them with 2-alkoxyethanols/2-(N,N-dialkylamino)ethanols in dry acetone in the presence of anhydrous potassium carbonate (Rao & Reddy, 1994).

Molecular Structure Analysis

Molecular structure analysis often involves computational and spectroscopic methods to determine the geometry, electronic structure, and interactions within molecules. For instance, a study on a structurally similar compound, 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl) acetamide, employed DFT calculations, FT-IR, and FT-Raman spectroscopy to analyze its structure and vibrational wavenumbers (El-Azab et al., 2016).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds can be diverse, involving interactions with DNA, potential antitumor activities, and specific biochemical pathways. For example, compounds with a similar backbone structure have been synthesized and evaluated for their antitumor activity and quantitative structure-activity relationships, highlighting their potential efficacy in inhibiting tumor cell growth (Sami et al., 1995).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antihistaminic Activity

Compounds structurally related to "2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(o-tolyl)acetamide" have been synthesized for their potential antihistaminic activities. Rao and Reddy (1994) reported the synthesis of beta-[2-(alkoxyethyl)oxy]- and beta-[[2-(N,N-dialkylamino)ethyl]oxy]acetamides containing an N-heteryl moiety, showing correlations between their structural features and in vitro antihistaminic activity using the isolated guinea pig ileum method (Rao & Reddy, 1994).

Antitumor and Cardiotoxicity Studies

The structure-activity relationship of amino-substituted 2-[2'-(dimethylamino)ethyl]-1,2-dihydro-3H- dibenz[de,h]isoquinoline-1,3-diones was explored by Sami et al. (1995), revealing a strong dependence of antitumor potency on the position of substitution. These compounds, including 4-, 5-, 7-, and 9-amino derivatives, displayed significantly higher potency than the parent compound, with some exhibiting low cardiotoxicity relative to cytotoxicity (Sami et al., 1995).

Analgesic and Anti-inflammatory Activities

Novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides were synthesized and investigated for their analgesic, anti-inflammatory, and ulcerogenic index activities. Among these, a specific compound demonstrated potent analgesic and anti-inflammatory activities compared to the reference standard, diclofenac sodium, while showing only mild ulcerogenic potential (Alagarsamy et al., 2015).

Broad-spectrum Antifungal Agents

Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as fungicidal agents against Candida and Aspergillus species. The development of these compounds highlighted their improved plasmatic stability while maintaining in vitro antifungal activity, representing a promising direction for broad-spectrum antifungal drug development (Bardiot et al., 2015).

Heterocyclic Synthesis via Cascade Reactions

Thioureido-acetamides serve as starting materials for various heterocyclic syntheses through one-pot cascade reactions. Schmeyers and Kaupp (2002) demonstrated the synthesis of 2-iminothiazoles, thioparabanic acids, and other heterocycles from thioureido-acetamides, showcasing the efficiency and atom economy of these methods (Schmeyers & Kaupp, 2002).

Eigenschaften

IUPAC Name |

2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O2S/c1-15-8-4-6-10-17(15)22-19(26)14-28-20-16-9-5-7-11-18(16)25(21(27)23-20)13-12-24(2)3/h4,6,8,10H,5,7,9,11-14H2,1-3H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKCZACJKLXCLOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(o-tolyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2487249.png)

![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2487250.png)

![N-[cyano(2-fluorophenyl)methyl]-6-(pyrrolidin-1-yl)pyridine-3-carboxamide](/img/structure/B2487258.png)

![2-Oxo-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]piperidine-3-carboxamide](/img/structure/B2487266.png)

![4-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine](/img/structure/B2487267.png)